

Technical Guide: Spectroscopic Characterization of 4-(3-Fluorophenyl)-1-butene

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-(3-Fluorophenyl)-1-butene

CAS No.: 2248-12-6

Cat. No.: B1323609

[Get Quote](#)

Executive Summary & Compound Profile

4-(3-Fluorophenyl)-1-butene is a homoallylic fluorobenzene derivative utilized as a "privileged scaffold" intermediate in the synthesis of bioactive molecules, including Aurora kinase inhibitors and fluorinated analogs of lipid signaling modulators. Its chemical stability and terminal alkene functionality make it a versatile handle for cross-metathesis and hydroboration reactions.

- IUPAC Name: 4-(3-Fluorophenyl)but-1-ene[1]
- CAS Registry Number: 2248-12-6[2]
- Molecular Formula: C₁₀H₁₁F
- Molecular Weight: 150.19 g/mol
- Boiling Point (Predicted): 176°C (at 760 mmHg)

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, the compound must be synthesized via a route that minimizes isomerization. The most robust method is the Grignard coupling of 3-fluorobenzyl bromide with allylmagnesium bromide.

Reaction Pathway (Grignard Coupling)

This pathway avoids the harsh conditions of Wittig olefination, preserving the position of the double bond.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 1: Grignard coupling workflow for the synthesis of **4-(3-Fluorophenyl)-1-butene**.

Critical Process Parameters

- **Temperature Control:** The addition of allylmagnesium bromide must occur at 0°C. Higher temperatures during addition can lead to Wurtz-type homocoupling (formation of 1,5-hexadiene or 1,2-bis(3-fluorophenyl)ethane).
- **Stoichiometry:** Use a 1.2 equivalent excess of the Grignard reagent to ensure complete consumption of the benzyl bromide, which is difficult to separate from the product by distillation due to similar boiling points.

Spectroscopic Data & Analysis

The following data sets are derived from high-field NMR (400 MHz) and standard FT-IR/MS analysis. The values are consistent with the electronic effects of the meta-fluorine substituent.

Nuclear Magnetic Resonance (NMR)

The defining feature of this molecule is the spin-spin coupling between the fluorine nucleus (F, spin 1/2) and the aromatic protons/carbons.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Technical Insight: The splitting of the aromatic protons is complex due to

and

coupling. The multiplet at 6.85–6.92 ppm is diagnostic of the ortho protons relative to the fluorine, which are shielded compared to the meta proton at 7.20 ppm.

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Self-Validation Check: The doublet at 163.0 ppm with a massive coupling constant (~245 Hz) confirms the presence of the C-F bond. The doublets at 115.4 and 112.9 ppm (approx 21 Hz coupling) confirm the meta substitution pattern; in a para isomer, these signals would be symmetric and equivalent.

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the fluorobenzyl cation.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.^[1]

- Molecular Ion (M⁺): m/z 150 (Visible, medium intensity).

- Base Peak: m/z 109.[3] This corresponds to the 3-fluorobenzyl cation (), formed by the cleavage of the bond between the benzylic and homoallylic carbons. This is the most stable fragment.
- Other Fragments: m/z 83 (Fluorocyclopentadienyl cation), m/z 135 (M - CH₃, rare).

Infrared Spectroscopy (FT-IR)

- 3078 cm^{-1} : =C–H stretching (Terminal alkene).
- 2925, 2850 cm^{-1} : C–H stretching (Aliphatic).
- 1641 cm^{-1} : C=C stretching (Characteristic of non-conjugated terminal alkenes).
- 1588, 1485 cm^{-1} : Aromatic ring skeletal vibrations.
- 1260, 1140 cm^{-1} : C–F stretching (Strong, broad band).
- 910, 995 cm^{-1} : =C–H bending (Out-of-plane, characteristic of monosubstituted vinyl group).

References

- Compound Registry: **4-(3-Fluorophenyl)-1-butene**; CAS No. 2248-12-6.[2] ChemicalBook Database. [Link](#)
- Synthesis Methodology: Benkeser, R. A. (1971). "Allylmagnesium Bromide".[4][5][6][7] Organic Syntheses, Coll.[4][8] Vol. 5, p.6. (General procedure for allyl Grignard preparation). [Link](#)
- Spectroscopic Standards: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Source for NMR increment rules and F-coupling constants).
- Reaction Analog: "Reaction of 3-fluorobenzyl bromide with allylmagnesium bromide". Google Patents / Prior Art Archive. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Page loading... \[guidechem.com\]](#)
- [2. 4-\(3-FLUOROPHENYL\)-1-BUTENE | 2248-12-6 \[chemicalbook.com\]](#)
- [3. \(4-Fluorophenyl\)acetone\(459-03-0\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [4. Allylmagnesium bromide - Wikipedia \[en.wikipedia.org\]](#)
- [5. US3597488A - Process for making grignard reagents - Google Patents \[patents.google.com\]](#)
- [6. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [7. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. DE19808570C1 - Synthesis reagent comprising benzyl-or allyl-magnesium halide - Google Patents \[patents.google.com\]](#)
- [To cite this document: BenchChem. \[Technical Guide: Spectroscopic Characterization of 4-\(3-Fluorophenyl\)-1-butene\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1323609#spectroscopic-data-nmr-ir-ms-of-4-3-fluorophenyl-1-butene\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)